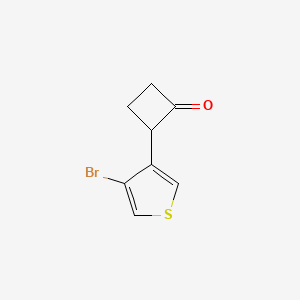

2-(4-Bromothiophen-3-yl)cyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

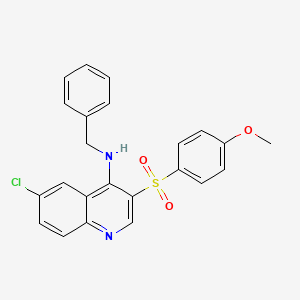

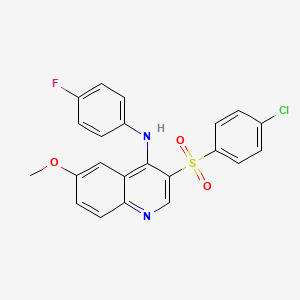

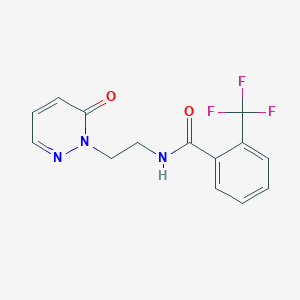

The molecular structure of “2-(4-Bromothiophen-3-yl)cyclobutan-1-one” can be represented by the Inchi Code: 1S/C8H7BrOS/c9-7-4-11-3-6(7)5-1-2-8(5)10/h3-5H,1-2H2 . The molecular weight of this compound is 231.11 .It is a liquid at room temperature and should be stored at a temperature of 4 degrees Celsius .

Aplicaciones Científicas De Investigación

Synthetic Applications and Mechanistic Insights

Cyclobutane Derivatives Synthesis : The study by Toda and Takehira (1972) explores reactions involving bromo- and dibromo-cyclobutanones, leading to products like haloesters and carbonyl compounds through mechanisms involving ring-opening and competitive reactions with alkoxy and hydroxy anions. This research highlights the synthetic versatility of cyclobutanones in organic synthesis (Toda & Takehira, 1972).

Catalyzed Reactions for Functionalized Lactones : Matsuda, Shigeno, and Murakami (2008) demonstrated palladium-catalyzed reactions of cyclobutanones with aryl bromides to produce arylated benzolactones, showcasing a method for carbon-carbon bond cleavage and formation. This points to the potential for catalytic applications in modifying the structure of cyclobutanones (Matsuda, Shigeno, & Murakami, 2008).

Cycloisomerization Processes : The gold-catalyzed cycloisomerization of ene-ynamides to cyclobutanones or methanopyrrolidine subunits by Couty, Meyer, and Cossy (2009) provides a method for achieving high diastereoselectivities in the synthesis of complex cyclobutane derivatives. This research could offer a pathway to the synthesis of compounds containing cyclobutanone units and highlights the importance of catalyst choice in directing reaction outcomes (Couty, Meyer, & Cossy, 2009).

Material Science and Coordination Chemistry

- Coordination Polymers and Luminescence Sensing : A study by Hu et al. (2015) on a Zn(II) coordination polymer demonstrates its photocycloaddition product's ability for selective luminescence sensing of iron(III) ions and dye absorption. Such materials science applications reveal the potential of cyclobutane derivatives in constructing functional materials with specific sensing and adsorption capabilities (Hu et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-bromothiophen-3-yl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c9-7-4-11-3-6(7)5-1-2-8(5)10/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOGMNKCJQJXPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CSC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)

![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2952891.png)

![(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2952894.png)

![3-(4-Fluorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2952895.png)

![6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952902.png)